molecular formula CF3CFHCF2OCH(CH3)CF2CFHCF3<br>C8H6F12O B12083325 Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- CAS No. 870778-34-0

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-

Katalognummer: B12083325
CAS-Nummer: 870778-34-0
Molekulargewicht: 346.11 g/mol
InChI-Schlüssel: TZMQCOROQZMJIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with pentane under controlled conditions. The reaction is carried out at elevated temperatures, around 300°C, to facilitate the formation of the desired product . The process may involve radical-chain mechanisms initiated by hydrogen abstraction from pentane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction environments ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.

    Reduction: Reduction reactions can modify the fluorine content, leading to different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- has several scientific research applications:

Wirkmechanismus

The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The high fluorine content allows it to participate in unique chemical reactions, influencing the behavior of other molecules. The exact pathways depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1,2,3,3-Hexafluoro-4-methylpentane
  • 1,1,1,3,3,3-Hexafluoropropan-2-ol
  • 1,1,1,2,3,3-Hexafluoro-1,5-diiodopentane

Uniqueness

Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts distinct chemical properties, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

870778-34-0

Molekularformel

CF3CFHCF2OCH(CH3)CF2CFHCF3
C8H6F12O

Molekulargewicht

346.11 g/mol

IUPAC-Name

1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane

InChI

InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3

InChI-Schlüssel

TZMQCOROQZMJIS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.